molecular formula C12H11NOS B6414430 4-Hydroxy-2-(4-methylthiophenyl)pyridine CAS No. 1262010-63-8

4-Hydroxy-2-(4-methylthiophenyl)pyridine

Cat. No.: B6414430
CAS No.: 1262010-63-8
M. Wt: 217.29 g/mol
InChI Key: PMPNCLGSZPDWAT-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(4-methylthiophenyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a hydroxy group at the 4-position and a 4-methylthiophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(4-methylthiophenyl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylthiophenyl ketone with a suitable pyridine derivative under acidic or basic conditions. The reaction conditions often include the use of catalysts such as transition metal complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(4-methylthiophenyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketone derivatives, piperidine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

4-Hydroxy-2-(4-methylthiophenyl)pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(4-methylthiophenyl)pyridine involves its interaction with specific molecular targets. The hydroxy group and the pyridine ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The compound may also modulate signaling pathways by binding to receptors or enzymes involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2-(4-methylthiophenyl)pyridine is unique due to the presence of both a hydroxy group and a 4-methylthiophenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-11-4-2-9(3-5-11)12-8-10(14)6-7-13-12/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPNCLGSZPDWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=O)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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